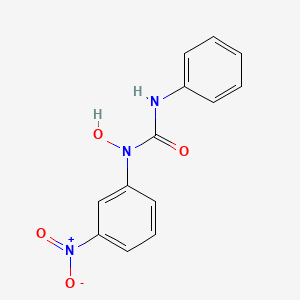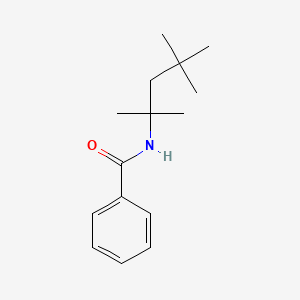![molecular formula C21H22ClNO4 B5862154 cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5862154.png)
cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate is a synthetic compound that has been widely used in scientific research for its various biological and pharmacological properties. It is also known as GW501516 or Endurobol. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation.
Wirkmechanismus
The mechanism of action of cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate involves its binding to and activation of PPARδ, which regulates the expression of genes involved in lipid and glucose metabolism. This leads to an increase in fatty acid oxidation and glucose uptake, resulting in improved endurance and physical performance. Additionally, activation of PPARδ has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been found to increase the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved endurance and physical performance. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate in lab experiments is its selectivity for PPARδ, which allows for the specific targeting of this receptor. Additionally, it has been shown to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, one limitation is that its long-term effects on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate. One area of interest is its potential use in the treatment of muscle wasting and other metabolic disorders. Additionally, its anti-inflammatory and neuroprotective effects could be further explored for their potential therapeutic applications in neurodegenerative diseases. Finally, more research is needed to fully understand the long-term effects of this compound on human health and its potential use as a performance-enhancing drug.
Synthesemethoden
The synthesis of cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate involves several steps. The first step is the synthesis of 4-chlorobenzoic acid, which is then converted to 4-chlorobenzoyl chloride. The next step involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to obtain cyclohexyl 4-chlorobenzamide. This intermediate is then reacted with 3-chlorophenoxyacetic acid to yield cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl 4-{[(3-chlorophenoxy)acetyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to improve endurance and physical performance in animal models, making it a potential candidate for treating muscle wasting and other metabolic disorders. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Eigenschaften
IUPAC Name |
cyclohexyl 4-[[2-(3-chlorophenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c22-16-5-4-8-19(13-16)26-14-20(24)23-17-11-9-15(10-12-17)21(25)27-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPSFDMTQAFXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5862081.png)
![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)
![2-[(3-bromobenzyl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5862109.png)

![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
![1-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5862128.png)


![1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
